molecular formula C2HClN2OS B1433218 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one CAS No. 89304-39-2

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one

Cat. No.: B1433218
CAS No.: 89304-39-2
M. Wt: 136.56 g/mol
InChI Key: KYJGHVMLZDSOOW-UHFFFAOYSA-N
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Description

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one is a heterocyclic compound with the molecular formula C2HClN2OS. It is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The compound is characterized by a five-membered ring containing sulfur, nitrogen, and chlorine atoms, which contribute to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial activity by inhibiting the growth of bacteria such as Escherichia coli and Bacillus mycoides . The interaction of this compound with bacterial enzymes disrupts essential metabolic pathways, leading to the inhibition of bacterial growth. Additionally, this compound has been found to interact with fungal proteins, thereby exhibiting antifungal properties .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to induce apoptosis by activating pro-apoptotic signaling pathways and inhibiting anti-apoptotic proteins . Furthermore, this compound affects gene expression by altering the transcriptional activity of genes involved in cell cycle regulation and apoptosis . The impact on cellular metabolism includes the inhibition of key metabolic enzymes, leading to reduced cellular proliferation and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound has been shown to inhibit the activity of bacterial DNA gyrase, an enzyme crucial for DNA replication . This inhibition disrupts bacterial DNA synthesis, ultimately leading to cell death. Additionally, the compound can activate certain signaling pathways that promote apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Studies have shown that this compound remains stable under controlled conditions but may degrade over extended periods . Long-term effects on cellular function include sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . In in vitro studies, the compound has demonstrated consistent antimicrobial activity over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects such as antimicrobial and anticancer activities without significant toxicity . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, indicating the minimum effective dose required to achieve the desired therapeutic outcome . These findings highlight the importance of dosage optimization in the development of this compound as a potential therapeutic agent .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound has been shown to inhibit key enzymes in bacterial metabolic pathways, leading to the accumulation of toxic metabolites and disruption of cellular homeostasis . Additionally, this compound affects the metabolism of cancer cells by inhibiting glycolytic enzymes, resulting in reduced energy production and cell proliferation .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also affected by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound has been found to localize in specific cellular compartments, including the nucleus and mitochondria . Targeting signals and post-translational modifications direct this compound to these compartments, where it exerts its effects on gene expression and cellular metabolism . The localization within the nucleus allows the compound to interact with DNA and transcription factors, while its presence in mitochondria influences mitochondrial function and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides. One common method includes the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions often require refluxing in an appropriate solvent, such as ethanol or methanol, and the use of catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and automated systems to ensure consistent production quality. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,3-dihydro-1,3,4-thiadiazol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives, which can be further utilized in different applications .

Properties

IUPAC Name

5-chloro-3H-1,3,4-thiadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2HClN2OS/c3-1-4-5-2(6)7-1/h(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYJGHVMLZDSOOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=O)NN=C(S1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2HClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89304-39-2
Record name 5-chloro-2,3-dihydro-1,3,4-thiadiazol-2-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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